molecular formula C13H12N4O2S B8711934 8-(2-Methoxy-4-(methylsulfinyl)phenyl)-1H-purine CAS No. 77456-53-2

8-(2-Methoxy-4-(methylsulfinyl)phenyl)-1H-purine

Cat. No. B8711934
M. Wt: 288.33 g/mol
InChI Key: VCYCFRKSFAXXOL-UHFFFAOYSA-N
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Patent
US04299834

Procedure details

An amount of 2.27 g of 8-(2-methoxy-4-methylmercaptophenyl)-purine was dissolved in 20 ml of trifluoro acetic acid, and 1.2 ml of 30% hydrogen peroxide were added under cooling to 5° C. After stirring for 3 hours at room temperature and for 0.5 hours at 30° C., the reaction mixture was diluted with water and neutralized with potassium carbonate, and the residue obtained after evaporation was extracted with hot ethanol. The product obtained was purified over silicagel (eluate: methylene chloride/ethanol in a volume ratio of 19:1).
Name
8-(2-methoxy-4-methylmercaptophenyl)-purine
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([S:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11]1[NH:19][C:18]2[C:13](=[N:14][CH:15]=[N:16][CH:17]=2)[N:12]=1.[OH:20]O>FC(F)(F)C(O)=O.O.C(=O)([O-])[O-].[K+].[K+]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([S:9]([CH3:10])=[O:20])[CH:6]=[CH:5][C:4]=1[C:11]1[NH:19][C:18]2[C:13](=[N:14][CH:15]=[N:16][CH:17]=2)[N:12]=1 |f:4.5.6|

Inputs

Step One
Name
8-(2-methoxy-4-methylmercaptophenyl)-purine
Quantity
2.27 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)SC)C1=NC2=NC=NC=C2N1
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at room temperature and for 0.5 hours at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation
EXTRACTION
Type
EXTRACTION
Details
was extracted with hot ethanol
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was purified over silicagel (eluate: methylene chloride/ethanol in a volume ratio of 19:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
COC1=C(C=CC(=C1)S(=O)C)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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